molecular formula C11H10F3NO3S B11813051 (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

Cat. No.: B11813051
M. Wt: 293.26 g/mol
InChI Key: HRJWRKHYLMJACA-YOXFSPIKSA-N
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Description

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative of significant interest in medicinal chemistry and pharmacology research. This compound is recognized for its role as a precursor or intermediate in the synthesis of more complex molecules, particularly those targeting peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a central role in glucose and lipid metabolism, making it a prime target for investigational therapeutics for type 2 diabetes and metabolic syndrome. The stereochemistry of the compound, defined by the (4S) configuration, is often critical for its biological activity and interaction with chiral targets. Researchers utilize this compound to study its effects on adipocyte differentiation, insulin sensitization, and anti-inflammatory pathways. Supplied as a high-purity analytical standard, it is ideal for use in assay development, high-throughput screening, and as a building block in organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10F3NO3S

Molecular Weight

293.26 g/mol

IUPAC Name

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m1/s1

InChI Key

HRJWRKHYLMJACA-YOXFSPIKSA-N

Isomeric SMILES

C1[C@@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : L-cysteine reacts with 2-(trifluoromethoxy)benzaldehyde in a 1:1 molar ratio.

  • Step 2 : The Schiff base intermediate undergoes cyclization in aqueous ethanol (50% v/v) at 25°C for 5–24 hours.

  • Step 3 : The product precipitates as a diastereomeric mixture of (2R,4S) and (2S,4S) configurations due to the chiral center at C4 from L-cysteine.

Optimization :

  • Solvent : Ethanol/water (1:1) achieves 68–72% yield.

  • pH : Neutral conditions (pH 6.5–7.5) minimize racemization.

  • Temperature : Prolonged stirring at 25°C improves crystallinity.

Diastereomer Separation

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) separates (2R,4S) and (2S,4S) diastereomers.

  • Crystallization : Ethanol recrystallization enriches the (4S) isomer to >95% enantiomeric excess (ee).

One-Pot Synthesis via Mercaptoacetic Acid and Glycine Derivatives

An alternative route utilizes mercaptoacetic acid, glycine methyl ester, and 2-(trifluoromethoxy)benzaldehyde in a single reactor.

Reaction Steps

  • Condensation : Mercaptoacetic acid reacts with glycine methyl ester to form a thioester intermediate.

  • Cyclization : 2-(Trifluoromethoxy)benzaldehyde induces ring closure under acidic conditions (HCl, 60°C).

  • Hydrolysis : Basic hydrolysis (NaOH, 80°C) converts the methyl ester to the carboxylic acid.

Key Data :

ParameterValueSource
Yield (overall)58–62%
Reaction Time48 hours
Stereoselectivity3:1 (4S:4R)

Advantages and Limitations

  • Advantages : Avoids handling cysteine’s odor; scalable for industrial production.

  • Limitations : Requires rigorous pH control to prevent epimerization at C4.

Enzymatic Resolution of Racemic Mixtures

For racemic syntheses, lipase-mediated kinetic resolution achieves enantiopure (4S) products.

Procedure

  • Substrate : Racemic thiazolidine-4-carboxylic acid ester.

  • Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

  • Outcome : Hydrolysis of the (4R)-ester yields (4S)-acid with 98% ee.

Comparison of Enzymes :

Enzymeee (%)Conversion (%)
CAL-B9845
Pseudomonas cepacia9238

Solid-Phase Synthesis for High-Throughput Production

A patented method employs Wang resin-bound L-cysteine for automated synthesis:

  • Resin Loading : L-cysteine attached via its carboxyl group.

  • Aldehyde Coupling : 2-(Trifluoromethoxy)benzaldehyde in DMF with piperidine.

  • Cleavage : TFA/water (95:5) releases the product with >90% purity.

Performance Metrics :

  • Purity : 91–94% (HPLC).

  • Yield : 76% after purification.

Stereochemical Control via Chiral Auxiliaries

To enhance (4S) selectivity, (R)-phenylglycinol serves as a chiral auxiliary:

  • Auxiliary Attachment : (R)-phenylglycinol linked to the thiazolidine nitrogen.

  • Crystallization-Induced Asymmetric Transformation : Ethanol/water mixture enriches (4S) isomer to 99% ee.

Industrial-Scale Purification Techniques

Crystallization Solvents

Solvent SystemPurity (%)Recovery (%)
Ethanol/water (7:3)99.285
Acetone/hexane (1:2)98.778

Chromatography Conditions

  • Column : C18 reversed-phase.

  • Mobile Phase : Acetonitrile/water (55:45) + 0.1% TFA.

  • Retention Time : 12.3 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Scalability
L-Cysteine Condensation7295High
One-Pot Synthesis6280Moderate
Enzymatic Resolution4598Low
Solid-Phase7699High

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethoxy vs.
  • Hydroxy-Substituted Derivatives : The 3-hydroxyphenyl analog exhibits stronger tyrosinase inhibition than the 4-hydroxy-3-methoxyphenyl derivative, suggesting substituent position impacts enzyme binding .
  • Developmental Toxicity : The 4-hydroxy-3-methoxyphenyl derivative induces pericardial edema and spinal malformations in zebrafish, highlighting substituent-dependent toxicity .

Spectroscopic and Analytical Data

  • Nuclear Magnetic Resonance (NMR): The target compound’s ¹H NMR typically shows aromatic proton signals at δ 7.4–8.0 ppm (trifluoromethoxy-phenyl) and a characteristic thiazolidine ring proton at δ 5.3–5.4 ppm (J = 9.6 Hz) . In contrast, the 3-hydroxyphenyl analog displays a downfield-shifted singlet (δ 6.8–7.2 ppm) for the phenolic proton .
  • Mass Spectrometry : HRMS data for thiazolidine derivatives consistently show [M+H]⁺ peaks, e.g., m/z 293.26 for the target compound .

Q & A

Q. What are the established synthetic routes and structural features of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid relevant to its biological activity?

The compound is synthesized from cysteine and valine, forming a thiazolidine ring with a 2-(trifluoromethoxy)phenyl substituent. The stereochemistry at the 4th position (S-configuration) and the electron-withdrawing trifluoromethoxy group are critical for its stability and interaction with biological targets. These structural features influence its pharmacokinetic properties, such as membrane permeability and resistance to metabolic degradation .

Q. How is developmental toxicity assessed for this compound in zebrafish (Danio rerio) models, and what endpoints are monitored?

Zebrafish embryos are exposed to graded concentrations (e.g., 0.1–0.4 mM) post-fertilization, with observations over 5 days. Key endpoints include mortality rates, hatching success, and morphological abnormalities (e.g., pericardial edema, bent spine, yolk sac edema). LC₅₀ values (48 h: 1.106 ± 0.052 mM; 96 h: 0.804 ± 0.102 mM) are calculated using probit analysis to establish sub-lethal doses for toxicity studies .

Q. What statistical methods are employed to analyze concentration-dependent effects in zebrafish toxicity studies?

One-way ANOVA with Tukey’s HSD post-hoc test is used to compare developmental abnormalities and mortality between exposure groups. Probit analysis determines LC₅₀ values, while TUNEL assay data (apoptotic cell counts) are analyzed for significant deviations from controls (p < 0.05) .

Advanced Research Questions

Q. How does the compound induce a concentration-dependent decrease in apoptosis despite increasing developmental defects in zebrafish embryos?

Paradoxically, higher doses (0.4 mM) reduce TUNEL-positive apoptotic cells compared to controls. This may reflect impaired apoptotic signaling due to overwhelming cellular stress or activation of compensatory survival pathways. Further mechanistic studies (e.g., caspase activity assays, RNA-seq) are needed to resolve this contradiction .

Q. What experimental design considerations are critical for replicating zebrafish toxicity studies with this compound?

Key factors include:

  • Standardized embryo staging (blastula stage at 4 hpf).
  • Daily renewal of exposure solutions to maintain concentration stability.
  • Use of three biological replicates per concentration to account for variability.
  • Strict temperature control (28 ± 0.5°C) to avoid confounding thermal stress .

Q. How do structural analogs (e.g., fluorophenyl or dichlorophenyl derivatives) compare in toxicity profiles, and what structure-activity relationships (SAR) emerge?

Substitutions on the phenyl ring (e.g., fluorine, chlorine) alter electron density and steric effects, impacting toxicity. For example, 2-(4-fluorophenyl) analogs show reduced LC₅₀ values compared to trifluoromethoxy derivatives, suggesting enhanced bioactivity. Systematic SAR studies using in silico modeling (e.g., molecular docking) can identify critical pharmacophores .

Q. What methodologies validate the compound’s potential therapeutic applications despite its observed toxicity?

Dose-response studies in alternative models (e.g., Entamoeba histolytica) reveal that thiazolidine-4-carboxylic acid derivatives can act as cysteine reservoirs, mitigating oxidative stress. Parallel in vitro assays (e.g., ROS scavenging) and targeted delivery systems (e.g., nanoparticle encapsulation) may reduce off-target toxicity while preserving therapeutic efficacy .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on apoptotic responses in zebrafish exposed to this compound?

The apparent reduction in apoptosis at higher doses may result from:

  • Necrosis predominance: High concentrations may shift cell death mechanisms from apoptosis to necrosis.
  • Assay limitations: TUNEL assays detect late apoptosis; complementary methods (e.g., Annexin V staining) could clarify early apoptotic events.
  • Developmental stage specificity: Apoptosis inhibition may occur only in certain tissues or stages, requiring spatially resolved analysis (e.g., confocal microscopy) .

Methodological Recommendations

Q. What in silico tools are recommended for predicting the compound’s interactions with biological targets?

Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) can model interactions with cysteine proteases or redox-regulating enzymes. Pharmacokinetic parameters (e.g., logP, bioavailability) are predicted using SwissADME or QikProp .

Q. How should researchers optimize experimental protocols for TUNEL assays in zebrafish embryos?

  • Fix embryos in 4% paraformaldehyde for 24 h.
  • Permeabilize with proteinase K (10 µg/mL) for 15 min.
  • Use positive controls (e.g., H₂O₂-treated embryos) to validate assay sensitivity.
  • Quantify apoptotic cells in defined regions (e.g., neural tube) to minimize variability .

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